molecular formula C48H60ClN5O12 B590071 Proglumetacin-d4 Dioxalate CAS No. 1346597-85-0

Proglumetacin-d4 Dioxalate

Cat. No.: B590071
CAS No.: 1346597-85-0
M. Wt: 938.505
InChI Key: PXDVAHRYYJUKDC-OHPGHNMMSA-N
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Description

Role of Proglumetacin-d4 Dioxalate as a Specialized Research Standard

This compound is a deuterated analog of Proglumetacin (B1203747), a non-steroidal anti-inflammatory drug (NSAID). veeprho.comcymitquimica.com It is specifically designed for use as an internal standard in analytical and pharmacokinetic research. veeprho.com The parent compound, Proglumetacin, is a prodrug that is metabolized in the body to form two active metabolites: indometacin, a potent NSAID, and proglumide (B1679172), which helps protect the stomach lining from the gastrointestinal side effects often associated with NSAIDs. nih.gov

The key features and research applications of this compound include:

Internal Standard for Quantification: Its primary role is to serve as an internal standard for the accurate quantification of Proglumetacin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.com The presence of the four deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the non-labeled drug.

Metabolic Studies: By using this compound, researchers can precisely track the metabolic pathways of Proglumetacin. vulcanchem.com The deuterium label acts as a tracer, enabling the differentiation between the administered compound and its metabolites from endogenous molecules. musechem.com This is crucial for understanding how the drug is processed in the body.

Enhanced Pharmacokinetic Profiling: The use of this stable isotope-labeled standard improves the accuracy of pharmacokinetic studies. veeprho.com It allows for the reliable determination of key parameters such as the drug's half-life, clearance rate, and bioavailability.

Below is a table summarizing the key chemical data for this compound.

PropertyValue
Molecular Formula C₅₀H₅₈D₄ClN₅O₁₆ scbt.com
Molecular Weight 1028.53 g/mol scbt.com
Alternate CAS Number (Free Base) 57132-53-3 lgcstandards.com

Properties

CAS No.

1346597-85-0

Molecular Formula

C48H60ClN5O12

Molecular Weight

938.505

IUPAC Name

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;oxalic acid

InChI

InChI=1S/C46H58ClN5O8.C2H2O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;3-1(4)2(5)6/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);(H,3,4)(H,5,6)/i28D2,30D2;

InChI Key

PXDVAHRYYJUKDC-OHPGHNMMSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O

Synonyms

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl-d4 Ester Dioxalate;  (+/-)-Proglumetacin-d4 Dioxalate; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Strategic Approaches for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The site-specific incorporation of deuterium into complex molecules is a significant challenge in synthetic chemistry. Several methods have been developed to achieve this, ranging from direct exchange reactions to sophisticated catalytic processes.

Hydrogen-Deuterium (H/D) exchange is a fundamental method for introducing deuterium into organic molecules. wikipedia.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source, most commonly deuterium oxide (D₂O). wikipedia.orgnih.gov The process can be facilitated by catalysts, which are chosen based on the lability of the target C-H bond.

Acid/Base Catalysis: Acid-mediated H/D exchange reactions are among the oldest methods for labeling arenes, proceeding via an electrophilic aromatic substitution mechanism. nih.gov Base-mediated deuteration is also effective, particularly for protons adjacent to electron-withdrawing groups, where a base can abstract an acidic proton, allowing for subsequent quenching with a deuterium source. acs.org

Metal Catalysis: Transition-metal catalysts have emerged as powerful tools for H/D exchange, offering high selectivity under milder conditions. nih.gov Homogeneous iridium-based catalysts, for example, have been used for the selective deuteration of various organic compounds. nih.govresearchgate.net

The efficiency of H/D exchange is governed by an equilibrium process, necessitating the use of a large excess of the deuterium source to drive the reaction towards the deuterated product. wikipedia.orgnih.gov

Catalytic methods provide a versatile and highly selective means of incorporating deuterium. These techniques often offer advantages over simple H/D exchange, such as avoiding harsh conditions and enabling deuteration at non-activated positions.

Deuterogenation: This process involves the addition of deuterium gas (D₂) across unsaturated bonds like alkenes and alkynes. researchgate.net Metal catalysts, such as palladium, platinum, or rhodium, are typically employed. However, this method is often limited by the expense and handling requirements of D₂ gas. researchgate.netresearchgate.net

Transfer Deuteration: An emerging and powerful alternative is catalytic transfer deuteration, which utilizes deuterium donors other than D₂ gas, such as D₂O or deuterated solvents. core.ac.uknih.gov This approach avoids the need for pressurized setups and can provide new opportunities for selective deuterium installation. core.ac.uknih.gov Catalysts based on iridium, ruthenium, and palladium have shown high efficacy in these transformations. researchgate.netcore.ac.uk

Catalytic Deuteration Technique Deuterium Source Common Catalysts Key Advantages
Deuterogenation D₂ gasPalladium (Pd), Platinum (Pt), Rhodium (Rh)Direct addition across unsaturated bonds
Transfer Deuteration D₂O, Deuterated solvents (e.g., MeOD)Iridium (Ir), Ruthenium (Ru), Copper (Cu)Avoids D₂ gas, milder conditions, high selectivity researchgate.netcore.ac.uk
Hydrogen Isotope Exchange (HIE) D₂ gas, D₂OIridium (Ir), Iron (Fe)Late-stage functionalization of C-H bonds nih.govacs.org

Table 1: Comparison of common catalytic deuteration techniques.

For chiral molecules, controlling the stereochemistry of deuterium incorporation is critical. Stereospecific deuteration ensures that the deuterium atom is introduced into a precise three-dimensional orientation. This can be achieved through various strategies, including the use of chiral catalysts or by performing deuteration on stereochemically defined precursors. acs.org For instance, ruthenium nanoparticles have been used for the stereospecific deuteration of bioactive aza compounds, preserving the enantiomeric purity of the final product even when labeling occurs near a stereocenter. nih.govresearchgate.net The development of enantioselective deuteration methods is an active area of research, aiming to provide access to chiral deuterated compounds without the need for external chiral sources. researchgate.net

Chemical Synthesis of Proglumetacin-d4

While the specific synthesis of Proglumetacin-d4 is not widely published, a plausible synthetic route can be devised based on the structure of Proglumetacin (B1203747) and established deuteration methodologies. Proglumetacin is a prodrug that is metabolized to indometacin and proglumide (B1679172). nih.gov A common strategy for creating deuterated internal standards for metabolic studies is to incorporate deuterium at a site that is not subject to metabolic alteration.

A logical approach for the synthesis of Proglumetacin-d4 would involve the deuteration of a key synthetic intermediate. For instance, incorporating deuterium onto the N,N-dipropyl groups of the proglumide moiety is a viable strategy. This could be achieved by using a deuterated propyl halide (e.g., 1-bromopropane-d7) in the alkylation step during the synthesis of the proglumide precursor. Alternatively, if deuteration is desired on the indometacin portion, a deuterated precursor to indometacin could be synthesized and then esterified with the proglumide-linker portion of the molecule. Given the "d4" designation, a likely location for deuteration would be on a metabolically stable ethyl or adjacent methylene (B1212753) groups.

Formation and Characterization of the Dioxalate Salt Form

The conversion of an active pharmaceutical ingredient (API) into a salt is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. nih.govwisdomlib.org

The formation of Proglumetacin-d4 Dioxalate involves reacting the basic Proglumetacin-d4 molecule with oxalic acid. Proglumetacin contains a basic piperazine (B1678402) nitrogen atom, which can be protonated by an acid. nih.gov

The general process for salt formation involves:

Dissolution: Both the free base (Proglumetacin-d4) and the acid (oxalic acid) are dissolved in a suitable solvent or mixture of solvents. The choice of solvent is critical to ensure both reactants are soluble and the resulting salt will precipitate.

Reaction: The solutions are mixed, often with stirring, to allow the acid-base reaction to occur. The stoichiometry is carefully controlled; for a dioxalate salt, two equivalents of oxalic acid would typically be used for each molecule of a dibasic compound, or it may refer to a salt with a 1:2 ratio of drug to oxalate (B1200264) if the drug has two basic centers. However, "dioxalate" can also refer to a salt where the counter-ion is the hydrogen oxalate anion (HC₂O₄⁻).

Crystallization/Precipitation: The resulting salt, being less soluble in the chosen solvent system than the reactants, precipitates out of the solution. This process can sometimes be initiated or improved by cooling, adding an anti-solvent, or seeding.

Isolation and Purification: The solid salt is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.

The selection of an appropriate salt form is a critical step in drug development, guided by the pKa of the API and the acid. americanpharmaceuticalreview.com

Characterization Technique Information Provided
Powder X-ray Diffraction (PXRD) Confirms the crystalline structure of the salt and distinguishes it from the free base and co-crystals. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal stability of the salt, which are distinct from the starting materials. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on bond vibrations, confirming proton transfer and the formation of the salt through characteristic spectral shifts. nih.gov
Solubility Studies Measures the aqueous solubility of the salt form, which is often a primary reason for its preparation. americanpharmaceuticalreview.comresearchgate.net

Table 2: Key techniques for the characterization of pharmaceutical salts.

The characterization of the formed salt is essential to confirm its identity, purity, and solid-state properties. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed. researchgate.netnih.gov PXRD confirms the new crystalline lattice of the salt, while DSC reveals a distinct melting point. FTIR spectroscopy can confirm the protonation of the basic nitrogen in Proglumetacin-d4 by showing changes in the vibrational frequencies of the relevant functional groups. nih.gov

Purification Strategies for this compound

The purification of this compound, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID), is a critical step to ensure its chemical and isotopic purity for analytical and research applications. The strategies employed are designed to remove chemical impurities, unreacted starting materials, and regioisomers, as well as to ensure high isotopic enrichment. The purification methods for this compound are largely inferred from established techniques for its non-deuterated parent drug, Proglumetacin, and other structurally related indole (B1671886) acetic acid derivatives like Indomethacin (B1671933). The primary techniques utilized are recrystallization and various forms of chromatography.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a principal technique for the purification and analysis of Proglumetacin and related compounds. nih.govnih.gov Reversed-phase HPLC is particularly effective for separating the target compound from less polar and more polar impurities.

Key Parameters for HPLC Purification:

Stationary Phase: C8 and C18 columns are commonly employed for the separation of indole acetic acid derivatives. nih.gov These non-polar stationary phases provide good retention and resolution for compounds of intermediate polarity like Proglumetacin.

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent and an aqueous buffer. nih.govmdpi.com Acetonitrile or methanol (B129727) are common organic modifiers, while the aqueous phase is often acidified with acetic acid or formic acid to suppress the ionization of the carboxylic acid moiety, leading to better peak shape and retention. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of impurities in a single run. nih.gov

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to the absorbance maximum of the indole chromophore, typically around 254 nm or 280 nm. mdpi.com

Interactive Data Table: Illustrative HPLC Parameters for Purification of Indole Acetic Acid Derivatives

Parameter Typical Conditions Rationale
Column Reversed-Phase C8 or C18, 5 µm particle size Provides good hydrophobic retention for Proglumetacin.
Mobile Phase A Water with 0.1% Acetic Acid Acidification suppresses ionization of the carboxyl group.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the compound.
Gradient 20% B to 100% B over 30 minutes Allows for the separation of impurities with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical and semi-preparative HPLC.

| Detection | UV at 254 nm or 269 nm | Corresponds to the absorbance maxima of the indole moiety. mdpi.com |

For Proglumetacin, which is a chiral compound, chiral chromatography may be necessary to separate its enantiomers. nih.govwvu.edunih.gov Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. Polysaccharide-based CSPs are frequently used for the resolution of NSAID enantiomers. nih.gov

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid compounds like this compound. researchgate.net This method relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

The process typically involves:

Solvent Selection: Identifying a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For the related compound Indomethacin, solvents such as ethanol, ethyl acetate, acetone (B3395972), and dichloromethane (B109758) have been found to be effective. sdu.dk

Dissolution: Dissolving the crude material in the minimum amount of the hot solvent to form a saturated solution.

Filtration: Hot filtration of the solution to remove any insoluble impurities.

Crystallization: Allowing the solution to cool slowly, which decreases the solubility of the compound and leads to the formation of crystals.

Isolation: Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any remaining soluble impurities.

Antisolvent crystallization is another variation where a solvent in which the compound is poorly soluble (the antisolvent) is added to a solution of the compound, inducing precipitation. figshare.com For Indomethacin, water is a common antisolvent when used with organic solvents like acetone and methanol. figshare.com

Interactive Data Table: Solvent Properties for Recrystallization of Related Indole NSAIDs

Solvent Polarity Boiling Point (°C) Suitability for Indomethacin
Ethanol Polar Protic 78.4 Good; metastable α form obtained. sdu.dk
Acetone Polar Aprotic 56 High solubility; may form solvates. sdu.dk
Ethyl Acetate Moderately Polar 77.1 Commonly used for crystallization. sdu.dk
Dichloromethane Non-polar 39.6 Can be used, but may form solvates. sdu.dk

| Water | Highly Polar | 100 | Used as an antisolvent. figshare.com |

The selection of the appropriate purification strategy, or a combination of chromatography and recrystallization, is crucial for obtaining this compound with the high degree of chemical and isotopic purity required for its intended applications.

Advanced Analytical Method Development for Proglumetacin D4 Dioxalate

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-precision quantitative measurements. The fundamental principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard (IS). clearsynth.com In the case of Proglumetacin (B1203747) analysis, Proglumetacin-d4 Dioxalate serves this purpose.

The core of the IDMS methodology lies in adding a known amount of the isotopically enriched standard (e.g., Proglumetacin-d4) to a sample containing the native analyte (Proglumetacin). nih.gov The deuterated standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. scispace.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, this ratio allows for the precise calculation of the analyte's concentration in the original sample. clearsynth.com This approach effectively corrects for variations in sample matrix effects, extraction recovery, and instrument response, leading to highly accurate and reproducible results. clearsynth.comscispace.com The use of stable isotope-labeled standards like Proglumetacin-d4 is considered the gold standard in quantitative bioanalysis using LC-MS. nih.govscispace.com

Applications of IDMS in Pharmaceutical Analysis:

Quantitative Bioanalysis: Determining the concentration of drugs and their metabolites in biological matrices like plasma, urine, and tissue. nih.gov

Pharmacokinetic Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.

Metabolic Profiling: Identifying and quantifying metabolites by using deuterated parent drugs as internal standards. ansto.gov.au

Reference Material Characterization: Establishing the purity of chemical standards.

Development of Chromatographic-Mass Spectrometric Methods

The coupling of chromatography with mass spectrometry provides the selectivity and sensitivity required for analyzing complex mixtures. Both liquid and gas chromatography are viable approaches for the analysis of this compound.

LC-MS/MS is a powerful technique for quantifying trace levels of pharmaceuticals in complex biological matrices. technologynetworks.com The optimization of its parameters is crucial for achieving the desired sensitivity, selectivity, and robustness for this compound analysis.

The process begins with the selection of the appropriate ionization mode, typically Electrospray Ionization (ESI) for polar, ionizable compounds like Proglumetacin. chromatographyonline.com Both positive and negative ion modes should be screened to determine which provides the optimal response. chromatographyonline.com Key parameters for optimization include the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the type/concentration of additives like formic acid or ammonium (B1175870) acetate), column chemistry (e.g., C18), and gradient elution program. mdpi.comnih.gov

In the mass spectrometer, parameters such as capillary voltage, ion source temperature, and gas flows (nebulizer, auxiliary, and curtain gas) are adjusted to maximize the generation of the precursor ion (the protonated or deprotonated molecule). nih.govresearchgate.netmdpi.com Subsequently, the collision energy in the collision cell is optimized to produce specific, stable, and abundant product ions for Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity for quantification. technologynetworks.com It is standard practice to identify at least two MRM transitions for each compound to ensure confident identification. technologynetworks.com

Table 1: Example of LC-MS/MS Parameter Optimization Strategy

ParameterTypical Range/OptionsOptimization Goal
Ionization ModeESI Positive, ESI NegativeMaximize parent ion signal intensity.
Mobile PhaseAcetonitrile/Methanol (B129727), Water with 0.1% Formic Acid/Ammonium AcetateAchieve good peak shape and chromatographic separation.
ColumnC18, PhenylObtain symmetric peaks and adequate retention time.
Capillary Voltage1-5 kVMaximize ionization efficiency and signal stability. chromatographyonline.com
Source Temperature300-600 °COptimize desolvation of droplets. mdpi.com
Collision Energy (CE)5-50 eVMaximize intensity of specific product ions for MRM transitions. technologynetworks.com

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Since NSAIDs like Proglumetacin are typically non-volatile carboxylic acids, a derivatization step is required to increase their volatility and thermal stability. mdpi.comnih.gov

Common derivatization methods for acidic drugs include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or methylation. mdpi.comscilit.com For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. mdpi.com The derivatized analyte can then be readily analyzed by GC-MS.

Optimization of a GC-MS method involves selecting the appropriate GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-dimethylpolysiloxane), optimizing the oven temperature program to achieve separation from matrix components, and setting the injector and transfer line temperatures. mdpi.commdpi.com In the mass spectrometer, operating in electron impact (EI) ionization mode, characteristic fragment ions are selected for quantification using Selected Ion Monitoring (SIM), which provides high sensitivity. nih.gov For deuterated standards like Proglumetacin-d4, specific ions that differentiate it from the unlabeled analyte are monitored.

Table 2: Typical GC-MS Method Parameters for NSAID Analysis

ParameterTypical SettingPurpose
Derivatization ReagentBSTFA, MSTFA, Methyl ChloroformateIncrease volatility and thermal stability. mdpi.commdpi.com
GC Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., SH-Tri-5Sil MS)Separation of analytes. mdpi.com
Oven ProgramInitial temp 120°C, ramp to 300°CElution and separation of compounds based on boiling points. mdpi.com
Ionization ModeElectron Impact (EI), 70 eVReproducible fragmentation for identification. mdpi.com
Detection ModeSelected Ion Monitoring (SIM)Enhanced sensitivity and selectivity. nih.gov

Understanding the fragmentation behavior of Proglumetacin under ESI-MS/MS conditions is critical for developing a selective and reliable quantitative method. Proglumetacin contains an indole (B1671886) moiety, which significantly influences its fragmentation pattern.

In positive-ion ESI-MS, Proglumetacin will typically form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation. For indole alkaloids, fragmentation pathways often involve cleavages of the ring systems and losses of substituents. researchgate.net For example, studies on related indole structures show characteristic losses from the side chains and fragmentation of the heterocyclic rings. researchgate.netresearchgate.net The fragmentation of protonated plumeran indole alkaloids, which share structural similarities, often proceeds through the opening of specific rings followed by hydrogen rearrangements. researchgate.net

In negative-ion mode, a deprotonated molecule [M-H]⁻ is formed. Fragmentation of deprotonated indole alkaloids can also yield diagnostic product ions, often resulting from ketene (B1206846) losses or rearrangements. scielo.br By carefully studying the product ion spectra of both Proglumetacin and Proglumetacin-d4, unique and stable fragment ions can be selected for the MRM transitions. The four-dalton mass shift of the deuterated standard should be observable in both the precursor ion and in any fragment ions that retain the deuterium (B1214612) labels. This detailed analysis ensures that the selected transitions are highly specific to the analyte and the internal standard, minimizing potential interferences.

A potential challenge when using deuterated internal standards is "cross-contribution" or "cross-talk." This phenomenon occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa. nih.govtandfonline.com This can arise from the natural isotopic abundance of elements (e.g., ¹³C) in the analyte, which can lead to an M+1 or M+2 peak that overlaps with the mass of the deuterated standard, especially if the deuterium labeling is low (e.g., d1 or d2). acs.org It can also happen if the deuterated standard contains a small amount of unlabeled analyte as an impurity. tandfonline.com

In triple quadrupole mass spectrometry, cross-talk can also refer to the incomplete clearing of ions from the collision cell between successive MRM transitions, leading to "ghost" fragments. americanlaboratory.comgcms.cz

Strategies to manage cross-contribution include:

Using highly deuterated standards: Employing standards with a higher number of deuterium atoms (e.g., d4 or more) creates a larger mass difference, moving the IS signal further from the analyte's isotopic cluster. nih.gov

High-resolution mass spectrometry: Instruments with high resolving power can distinguish between ions with very similar mass-to-charge ratios, separating the analyte's isotope peaks from the deuterated standard's signal. rsc.org

Careful selection of MRM transitions: Choosing precursor and product ions that are unique to the analyte and the standard minimizes spectral overlap. americanlaboratory.com

Instrumental optimization: Modern mass spectrometers often incorporate technologies to accelerate ions through the collision cell, ensuring it is cleared between transitions and virtually eliminating instrumental cross-talk. gcms.cz

Assessing SIL-IS purity: The contribution of any unlabeled analyte present as an impurity in the internal standard must be evaluated and corrected for if significant. tandfonline.com

Rigorous Validation of Developed Analytical Methodologies

Once a chromatographic-mass spectrometric method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. europa.eu Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound and, by extension, Proglumetacin. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.orgfda.gov

The key validation characteristics include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. ich.org This is demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of calibration standards (a minimum of 5 concentrations is recommended) and performing a linear regression analysis. ich.org

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent recovery or bias. ich.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). rjptonline.org

Table 3: Typical Acceptance Criteria for Method Validation (Bioanalytical)

ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.99 mdpi.comrjptonline.org
Accuracy (Mean)Within ±15% of nominal value (±20% at LOQ). rjptonline.org
Precision (RSD)≤ 15% (≤ 20% at LOQ). nih.gov
Extraction RecoveryShould be consistent, precise, and reproducible. nih.govrjptonline.org

A successfully validated method provides confidence in the data generated, which is essential for regulatory submissions and making critical decisions in drug development. slideshare.net

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, this involves ensuring that the analytical signal is solely from the analyte and not from the non-deuterated Proglumetacin, its metabolites like Indomethacin (B1671933), or endogenous substances in the biological matrix (e.g., plasma, urine).

Selectivity is demonstrated by analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of the analyte and its internal standard. For a highly selective method, such as one employing LC-MS/MS, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Proglumetacin-d4 and its non-deuterated counterpart, which serves as the analyte. For instance, a method for its metabolite Indomethacin might use transitions of m/z 358.1→139 for Indomethacin and m/z 362.1→143 for its deuterated internal standard, Indomethacin-d4 (B1140470). nih.gov The absence of significant interfering signals in blank samples at these specific transitions confirms the method's selectivity. Furthermore, the chromatographic separation should effectively resolve the analyte from any known degradation products or co-administered drugs. nih.gov

The use of a stable isotope-labeled internal standard like Proglumetacin-d4 is the most effective way to compensate for matrix effects and ensure selectivity in LC-MS/MS analyses. iosrjournals.org

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For bioanalytical methods, precision is determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). For a method analyzing Indomethacin, the intra- and inter-day precision were reported to be within the range of 1.00-10.2% and 5.88-9.80%, respectively. nih.gov Another study on Indomethacin demonstrated intra- and inter-day assay relative standard deviations of less than 8%. nih.gov

Accuracy is assessed by comparing the mean concentration of the QC samples to their nominal concentrations. The acceptance criteria for accuracy in bioanalytical methods are typically within ±15% of the nominal value (or ±20% for the lower limit of quantitation). One validation study for Indomethacin reported accuracy ranging from 90% to 108%. nih.gov

Table 1: Illustrative Precision and Accuracy Data for a Bioanalytical Method

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low50< 5%< 7%95-105%
Medium500< 4%< 6%97-103%
High1500< 3%< 5%98-102%

This table presents typical acceptance criteria and expected performance for a validated bioanalytical method.

Linearity and Dynamic Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards are prepared by spiking blank matrix with known concentrations of the analyte. The response (e.g., peak area ratio of analyte to internal standard) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be ≥ 0.99.

For a bioanalytical LC-MS/MS method for Indomethacin, linearity was established over concentration ranges from 14.8 to 2,970 ng/mL in plasma and 10.5 to 4,210 ng/mL in urine. nih.gov Another highly sensitive method showed linearity from 0.51 to 25.5 ng/mL. nih.gov For analysis of a pharmaceutical formulation, a wider range of 25-70 µg/ml was validated. ijper.org

Table 2: Example of Linearity Data

Concentration (ng/mL)Response (Peak Area Ratio)
100.025
250.063
500.124
1000.251
2500.620
5001.255
10002.508
Correlation Coefficient (r²) ≥ 0.999

This table illustrates a typical calibration curve data set used to establish linearity.

Robustness and Transferability Studies

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations can include changes in:

Flow rate (e.g., ±0.1 mL/min) jopcr.com

Mobile phase composition (e.g., ±2% organic phase ratio) ijper.org

pH of the mobile phase buffer (e.g., ±0.2 units) ijper.org

Column temperature (e.g., ±5°C) researchgate.net

The method is considered robust if the results of the analysis remain within the acceptance criteria for specificity, precision, and accuracy despite these minor changes.

Transferability studies are not typically required for methods used within a single laboratory but become essential when the analytical method is transferred between different laboratories. These studies demonstrate that the receiving laboratory can achieve comparable results to the originating laboratory, ensuring consistency across different sites.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

There are several methods for calculating LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of the response for blank samples). ijper.org

S is the slope of the calibration curve. ijper.org

For example, a bioanalytical method for Indomethacin reported a lower limit of quantitation (LLOQ) of 0.51 ng/mL. nih.gov Another study found the LOD and LOQ for an HPLC method to be 3.33 µg/ml and 10.11 µg/ml, respectively. jopcr.com The LLOQ is a critical parameter for pharmacokinetic studies, as it defines the lowest concentration that can be reliably measured.

Chemical Stability and Degradation Pathway Research of Proglumetacin D4 Dioxalate

Forced Degradation Studies Under Various Chemical Stress Conditions

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. For Proglumetacin-d4 Dioxalate, this involves subjecting the molecule to conditions more severe than standard storage, such as hydrolysis, oxidation, photolysis, and thermal stress. While specific studies on this compound are not prevalent in public literature, the degradation profile can be inferred from the behavior of its constituent parts: the Indometacin moiety and the Proglumide (B1679172) moiety, linked by an ester bond.

Hydrolytic Degradation: The Proglumetacin (B1203747) molecule contains two primary sites susceptible to hydrolysis: the ester linkage connecting the Indometacin and Proglumide-related parts, and the amide bond within the Indometacin structure itself. Hydrolysis is expected under both acidic and basic conditions. acs.orgjst.go.jp Studies on Indometacin confirm its susceptibility to hydrolysis, particularly in alkaline solutions, which cleaves the amide bond. rsc.orgformosapublisher.orgnih.gov The rate of this degradation is pH-dependent, with maximum stability observed in slightly acidic conditions (around pH 4.9). frontiersin.org The ester bond in Proglumetacin would also be prone to acid- and base-catalyzed hydrolysis, representing a primary degradation pathway.

Oxidative Degradation: Oxidation is another common degradation pathway for many pharmaceuticals. nihs.go.jp For this compound, potential sites for oxidation include the indole (B1671886) ring of the Indometacin moiety and the tertiary amine in the piperazine (B1678402) ring. Oxidizing agents like hydrogen peroxide are typically used in forced degradation studies to simulate oxidative stress. rsc.org Studies on Indomethacin (B1671933) have shown it undergoes oxidative reactions, including decarboxylation and oxidation, particularly under photolytic conditions. wikipedia.org

Photolytic Degradation: Exposure to light, especially UV radiation, can provide the energy needed to induce degradation. nih.gov The indole nucleus and the benzoyl group in the Indometacin portion of Proglumetacin are significant chromophores, making the molecule susceptible to photolytic degradation. Photodegradation of Indomethacin is known to proceed through pathways such as decarboxylation of the acetic acid chain and oxidative fracture of the indole ring. wikipedia.orgresearchgate.net It is also noted that Proglumide is gradually colored by light, indicating some level of photosensitivity. rsc.org

Thermal Degradation: Elevated temperatures are used to accelerate degradation and predict long-term stability. rsc.org While solid-state drugs are generally more stable, high temperatures can provide the activation energy for various reactions, including hydrolysis if moisture is present, and oxidation. nih.gov Kinetic studies on Indomethacin have utilized elevated temperatures (ranging from 20°C to 90°C) to determine activation energies and predict shelf-life under different pH conditions. rsc.orgformosapublisher.org

Table 1: Predicted Behavior of this compound Under Forced Degradation Conditions
Stress ConditionSusceptible Functional GroupsPredicted OutcomeSupporting Evidence/Rationale
Acidic HydrolysisEster Linkage, Amide BondCleavage of the ester bond, followed by slower cleavage of the Indometacin amide bond.Ester and amide groups are known to hydrolyze under acidic conditions. acs.org Indometacin shows maximal stability at pH 4.9. frontiersin.org
Basic HydrolysisEster Linkage, Amide BondRapid cleavage of both the ester and amide bonds.Base catalysis of ester and amide hydrolysis is typically rapid. rsc.orgmdpi.com Indometacin degradation follows pseudo-first-order kinetics in alkaline solutions. formosapublisher.org
Oxidation (e.g., H₂O₂)Indole Ring, Piperazine Nitrogen, Tertiary AminesFormation of N-oxides, hydroxylated species, and potential ring-opening products.Indole and amine functionalities are susceptible to oxidation. nihs.go.jprsc.org Photodegradation of Indometacin involves oxidation. wikipedia.org
Photolysis (UV/Vis Light)Indole Nucleus, Benzoyl MoietyDecarboxylation, cleavage of the amide bond, and fracture of the indole ring.Indometacin photodegradation pathways are documented. wikipedia.orgresearchgate.net Proglumide is known to be light-sensitive. rsc.org
Thermal StressEntire Molecule (especially with moisture)Acceleration of hydrolysis and other degradation pathways.Elevated temperatures increase reaction rates as described by the Arrhenius equation. jst.go.jp

Identification and Structural Elucidation of Degradation Products

The primary degradation products of this compound are expected to result from the hydrolytic cleavage of its ester and amide bonds. The deuteration (-d4) on the proglumide moiety is not expected to alter the fundamental degradation pathways, although it may slightly affect the reaction rates (a kinetic isotope effect).

The most significant degradation products formed via hydrolysis are:

Indometacin-d4: Formed by the cleavage of the ester bond. However, since the deuterium (B1214612) labels are on the Proglumide part, the resulting Indometacin would not be deuterated. The primary degradation of Indometacin itself involves the hydrolysis of its amide bond.

4-Chlorobenzoic acid: A secondary degradation product resulting from the amide bond hydrolysis of the Indometacin moiety. nih.gov

5-Methoxy-2-methylindole-3-acetic acid: The other product from the amide bond cleavage of Indometacin. nih.gov

Proglumide-d4 related structures: Cleavage of the ester bond would release the linker and the Proglumide-d4 portion. Proglumide itself is (RS)-4-Benzoylamino-N,N-dipropylglutaramic acid. rsc.org

Oxidative Degradants: Products such as N-oxides at the piperazine or proglumide nitrogens and hydroxylated derivatives of the indole ring could be formed under oxidative stress. researchgate.net

Table 2: Potential Degradation Products of this compound
Degradation Product NameParent MoietyFormation PathwayMethod of Identification
IndometacinProglumetacinHydrolysis (Ester Cleavage)LC-MS/MS, NMR
4-Chlorobenzoic acidIndometacinHydrolysis (Amide Cleavage)HPLC, LC-MS/MS nih.govnih.gov
5-Methoxy-2-methylindole-3-acetic acidIndometacinHydrolysis (Amide Cleavage)HPLC, LC-MS/MS nih.gov
Proglumide-d4 related structuresProglumetacinHydrolysis (Ester Cleavage)LC-MS/MS, NMR
Indometacin N-OxideIndometacinOxidationLC-MS/MS

Kinetic and Mechanistic Investigations of Degradation Pathways

The kinetics of this compound degradation would likely be complex due to the multiple reaction sites. However, insights can be drawn from studies on its components.

Hydrolysis Kinetics: The hydrolysis of Indometacin in alkaline solutions has been shown to follow pseudo-first-order kinetics. formosapublisher.orgmdpi.com The reaction is specific base-catalyzed, with the rate being directly proportional to the hydroxide (B78521) ion concentration. formosapublisher.org The pH-rate profile for Indometacin hydrolysis is a U-shaped curve, with the minimum rate (maximum stability) occurring at approximately pH 4.9. frontiersin.org The activation energy for the alkaline hydrolysis of Indometacin has been calculated to be between 14-17 kcal/mol, depending on the pH. rsc.org It is reasonable to assume that the hydrolysis of the ester link in Proglumetacin would also follow pseudo-first-order kinetics in solution and exhibit pH-dependency.

Degradation Mechanism: The mechanism for the alkaline hydrolysis of the amide bond in Indometacin involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. mdpi.com For acidic hydrolysis, the mechanism can switch from A-2 (bimolecular) to A-1 (unimolecular) depending on the acid concentration, with protonation generally occurring at the amide oxygen. acs.org The ester hydrolysis would proceed via a similar, well-established nucleophilic acyl substitution mechanism, catalyzed by acid or base.

Photodegradation mechanisms for Indometacin involve the formation of reactive species. wikipedia.orgresearchgate.net In the presence of dissolved organic matter, indirect photolysis can become the dominant pathway, mediated by excited triplet-state species. researchgate.net The initial steps in photolysis often involve decarboxylation and oxidation reactions. wikipedia.org

Investigative Metabolism Studies Utilizing Proglumetacin D4 Dioxalate

In Vitro Enzymatic Transformations and Chemical Biotransformation Pathways

The primary enzymatic transformation of proglumetacin (B1203747), and by extension its deuterated form, is hydrolysis. This reaction is catalyzed by esterase enzymes present in the liver and plasma, cleaving the ester bond to release the active moieties. patsnap.com The incorporation of deuterium (B1214612) atoms at specific positions in the proglumetacin molecule is a strategic modification intended to influence the rate of metabolism. This alteration, known as the kinetic isotope effect, can lead to a slower breakdown of the molecule, allowing for a more detailed investigation of its metabolic profile and potentially modifying its pharmacokinetic properties.

The anticipated principal biotransformation pathway for proglumetacin-d4 dioxalate involves this initial hydrolysis. Following this primary cleavage, the resulting deuterated metabolites, indomethacin-d4 (B1140470) and proglumide-d4, would undergo further Phase I and Phase II metabolic reactions. Another metabolite identified from the metabolism of the parent compound is desproglumideproglumetacin (B1221399). nih.gov

Table 1: Anticipated In Vitro Biotransformation Pathways of this compound

TransformationEnzyme ClassResulting Metabolite(s)
HydrolysisEsterasesIndomethacin-d4, Proglumide-d4
Further MetabolismCytochrome P450, UDP-glucuronosyltransferasesOxidized and conjugated metabolites of Indomethacin-d4

Identification of Deuterated Metabolites and Their Chemical Structures

Following the in vitro incubation of this compound with liver microsomes or other enzyme preparations, the identification of its deuterated metabolites is a critical step. The primary metabolites expected to be formed are deuterated indomethacin (B1671933) (indomethacin-d4) and deuterated proglumide (B1679172) (proglumide-d4).

The chemical structures of these metabolites would be identical to their non-deuterated counterparts, with the exception of the presence of deuterium atoms at the labeled positions. For instance, if the four deuterium atoms are located on the N,N-dipropyl groups of the proglumide moiety, the resulting proglumide-d4 would carry this isotopic label. Similarly, the indomethacin-d4 metabolite would retain its core structure while being isotopically labeled. A study on proglumetacin maleate (B1232345) identified two major metabolites as desproglumideproglumetacin maleate (DPP) and indomethacin (IND). nih.gov

Table 2: Predicted Deuterated Metabolites of this compound

Metabolite NameParent CompoundChemical Structure (Conceptual)
Indomethacin-d4This compoundCore structure of indomethacin with deuterium labeling.
Proglumide-d4This compoundCore structure of proglumide with deuterium labeling.
Desproglumideproglumetacin-d4This compoundCore structure of desproglumideproglumetacin with deuterium labeling.

Role of Specific Enzyme Systems in Chemical Metabolism (e.g., Cytochrome P450, UDP-glucuronosyltransferase)

While the initial hydrolysis of this compound is mediated by esterases, the subsequent metabolism of its primary active metabolite, indomethacin-d4, involves well-characterized enzyme systems.

Cytochrome P450 (CYP) enzymes are a major family of Phase I metabolic enzymes responsible for the oxidation of a wide variety of xenobiotics. Indomethacin, the non-deuterated metabolite, is known to be a substrate for various CYP isoforms. Therefore, it is highly probable that indomethacin-d4 also undergoes CYP-mediated oxidation, leading to the formation of hydroxylated and N-demethylated metabolites. The specific CYP isoforms involved would likely mirror those implicated in the metabolism of indomethacin.

UDP-glucuronosyltransferase (UGT) enzymes are key players in Phase II metabolism, catalyzing the conjugation of glucuronic acid to various functional groups on drug molecules. This process, known as glucuronidation, increases the water solubility of the metabolites, facilitating their excretion from the body. Indomethacin is known to undergo extensive glucuronidation. Consequently, indomethacin-d4 is expected to be a substrate for UGT enzymes, leading to the formation of indomethacin-d4 glucuronide.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For deuterated analogs like Proglumetacin-d4 Dioxalate, ¹H (proton) and ¹³C NMR are fundamental in confirming the position and extent of deuterium (B1214612) incorporation.

This compound is specifically labeled with four deuterium atoms on the ethyl group of the indomethacin (B1671933) moiety. In the ¹H NMR spectrum of the non-deuterated Proglumetacin (B1203747), the protons of this ethyl group would exhibit characteristic signals. The introduction of deuterium atoms at this position leads to the disappearance or significant reduction in the intensity of these corresponding proton signals. The deuterium nucleus (²H) has a spin quantum number of 1 and thus splits the signals of adjacent protons into a more complex pattern, or if a proton is replaced by deuterium, its signal will be absent in the ¹H NMR spectrum. stanford.edu

The ¹³C NMR spectrum is also affected by deuterium labeling. The carbon atom directly bonded to a deuterium atom will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-D coupling. Furthermore, the chemical shift of this carbon and adjacent carbons may experience a slight upfield shift, known as the isotope effect.

While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts for the core structure can be inferred from the parent compound, Proglumetacin. The table below presents a hypothetical comparison of the key NMR signals for Proglumetacin and the expected observations for this compound.

AssignmentExpected ¹H Chemical Shift (ppm) for ProglumetacinExpected ¹³C Chemical Shift (ppm) for ProglumetacinExpected Observation for this compound
Indole-CH₃~2.2~13.5Signal remains
Indole-OCH₃~3.8~55.8Signal remains
Aromatic Protons~6.7 - 7.8~101 - 158Signals remain
Piperazine (B1678402) Protons~2.4 - 2.8~46 - 54Signals remain
Proglumide (B1679172) Moiety Protons~0.9 - 7.9~11 - 175Signals remain
Indomethacin-CH₂-d4Signal absentUpfield shifted tripletConfirms deuteration site

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. medchemexpress.com For this compound, HRMS is crucial for verifying the incorporation of the four deuterium atoms.

In addition to accurate mass measurement of the molecular ion, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. The fragmentation of Proglumetacin would likely involve the cleavage of the ester linkage, as well as fragmentation within the indomethacin and proglumide moieties. patsnap.com In the MS/MS spectrum of this compound, fragments containing the deuterated ethyl group would exhibit a mass shift of +4 Da compared to the corresponding fragments of the non-deuterated standard, thus confirming the location of the isotopic label.

ParameterProglumetacinThis compound
Molecular Formula (cation)C₄₆H₅₈ClN₅O₈C₄₆H₅₄D₄ClN₅O₈
Calculated Exact Mass (cation)843.3974 Da~847.4224 Da
Key Fragment (Indomethacin moiety)Expected characteristic fragment ionsFragments containing the ethyl group will be shifted by +4 Da
Key Fragment (Proglumide moiety)Expected characteristic fragment ionsFragments will not show a mass shift

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be expected to be very similar to that of Proglumetacin, as the fundamental functional groups are identical. Characteristic absorption bands would include:

C=O stretching: Strong absorptions around 1680-1750 cm⁻¹ corresponding to the various carbonyl groups (amide, ester, and carboxylic acid from the dioxalate).

N-H stretching: A moderate absorption around 3300 cm⁻¹ from the amide group.

C-H stretching: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

The C-D stretching vibrations of the deuterated ethyl group would appear in a region around 2100-2200 cm⁻¹, which is typically free from other strong absorptions, providing a clear indication of deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum is primarily determined by the chromophores present. In Proglumetacin, the main chromophore is the substituted indole (B1671886) ring system of the indomethacin moiety and the benzamide (B126) portion of the proglumide moiety. sabanciuniv.edu The spectrum would be expected to show characteristic absorption maxima related to the π → π* transitions of these aromatic systems. The isotopic labeling in this compound is not expected to significantly alter the UV-Vis absorption spectrum, as it does not directly affect the major chromophores. Therefore, the λmax values for this compound should be nearly identical to those of the non-deuterated compound.

Computational and Theoretical Chemistry Approaches

Molecular Modeling of Isotopic Effects on Chemical Reactivity and Stability

The substitution of hydrogen with deuterium (B1214612) in a molecule results in a heavier isotope, which fundamentally alters the energetics of the chemical bonds it forms. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of using deuteration to enhance a drug's metabolic profile. Molecular modeling serves as a critical tool to quantify these effects on the reactivity and stability of Proglumetacin-d4.

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This increased bond strength is a key factor in improving the metabolic stability of a drug if the deuteration occurs at a site that is susceptible to metabolic cleavage by enzymes, such as the Cytochrome P450 (CYP) family. mdpi.com

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models can be employed to simulate the interaction of Proglumetacin-d4 with metabolic enzymes. These models can calculate the activation energy required for the enzymatic cleavage of the C-D bond compared to the C-H bond in the non-deuterated parent compound, Proglumetacin (B1203747). The results of such simulations would be expected to show a higher energy barrier for the deuterated compound, predicting a slower rate of metabolism. This reduced metabolic rate can lead to a longer biological half-life and improved pharmacokinetic properties. mdpi.com

Computational studies on other deuterated molecules have confirmed that even subtle changes in hydrogen bonding and hydration energies can affect receptor binding affinity. medchemexpress.cn While the primary goal of deuterating Proglumetacin is often to block metabolic pathways, molecular modeling could also explore potential secondary effects on its binding affinity to its therapeutic target, cyclo-oxygenase (COX). pageplace.de

Below is a hypothetical data table illustrating the kind of results that molecular modeling could generate for Proglumetacin-d4, comparing it to its non-deuterated counterpart.

Table 1: Theoretical Comparison of Bond Properties and Metabolic Stability
ParameterProglumetacin (Non-deuterated)Proglumetacin-d4Computational Method
Calculated Bond Dissociation Energy (kcal/mol) at d4-position~99-100~101-102DFT (B3LYP/6-31G*)
Predicted Metabolic Rate Constant (kH/kD)4-8QM/MM Simulation
Calculated Free Energy of Binding to COX-2 (kcal/mol)-9.5-9.5Molecular Docking & MD

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are indispensable for predicting the spectroscopic properties of molecules, providing a theoretical spectrum that can be compared with experimental results for structural verification. Methods such as Density Functional Theory (DFT) are routinely used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. ethernet.edu.et

For Proglumetacin-d4 Dioxalate, these calculations would be particularly useful in confirming the position of the deuterium atoms. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequency of a C-D bond is significantly lower than that of a C-H bond. Specifically, the C-H stretching frequency typically appears in the 2800-3300 cm⁻¹ region of an IR spectrum, whereas the C-D stretching frequency is expected to appear in the 2100-2300 cm⁻¹ region.

By performing DFT calculations on the optimized molecular structure of this compound, a full theoretical vibrational spectrum can be generated. mdpi.com This predicted spectrum would clearly show peaks in the C-D stretching region, confirming successful deuteration. Furthermore, quantum chemical methods can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV/Vis absorption spectra, providing a comprehensive theoretical characterization of the molecule. nih.govscience.gov

The following table provides a hypothetical comparison of key calculated vibrational frequencies for Proglumetacin and its d4 isotopologue.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Bonds
Bond TypeProglumetacin (Calculated)Proglumetacin-d4 (Calculated)Significance
Aromatic C-H Stretch3100-30003100-3000Unaffected by deuteration at a non-aromatic site.
Aliphatic C-H Stretch (at d4-position)2980-2900N/AOriginal C-H bond vibrations.
Aliphatic C-D Stretch (at d4-position)N/A2200-2100Confirms presence and location of deuterium.
C=O Stretch (Ester/Amide)1750-16501750-1650Largely unaffected by remote deuteration.

In Silico Prediction of Metabolic Soft Spots and Degradation Pathways

A critical application of computational chemistry in drug development is the in silico prediction of a molecule's metabolic fate. Various software platforms use a combination of rule-based systems, expert knowledge, and machine learning algorithms to identify "metabolic soft spots"—the atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes.

For Proglumetacin, which is a prodrug metabolized to indometacin and proglumide (B1679172), several sites are susceptible to phase I and phase II metabolic reactions. pageplace.de These include N-dealkylation, O-demethylation, and hydroxylation on the indole (B1671886) ring, mediated primarily by CYP enzymes.

When analyzing Proglumetacin-d4, in silico metabolic prediction tools would be used to assess how deuteration impacts the predicted degradation pathways. If the four deuterium atoms are placed at a known metabolic soft spot (for example, on a methyl group that is typically subject to demethylation), the software would predict a significantly lower probability of metabolism occurring at that site. This is based on the underlying principle of the kinetic isotope effect, which is factored into the prediction algorithms. mdpi.com

The consequence of blocking one metabolic pathway is that metabolism may be shunted to alternative, previously minor, pathways. In silico tools can help predict these new primary metabolites, which is crucial for understanding the complete metabolic profile and identifying any potentially reactive or toxic byproducts. This predictive analysis guides subsequent in vitro and in vivo metabolic studies, making the process of metabolite identification more efficient.

The table below presents a hypothetical output from an in silico metabolism prediction tool, comparing the metabolic liability of different sites on Proglumetacin versus Proglumetacin-d4.

Table 3: Hypothetical In Silico Metabolic Liability Scores
Potential Metabolic Site on Proglumetacin MoietyReaction TypePredicted Liability Score (Proglumetacin)Predicted Liability Score (Proglumetacin-d4)
p-chlorobenzoyl N-dealkylationN-Dealkylation0.850.85
Indole N-1 amide hydrolysisHydrolysis0.950.95
Methoxy group at C-5 of indoleO-Demethylation0.700.70
Site of d4 deuteration (hypothetical)Oxidation0.900.15

Q & A

Q. What ethical frameworks guide the inclusion of vulnerable populations in this compound clinical trials?

  • Methodological Answer : Adhere to ICH E6 (R3) guidelines for informed consent and risk-benefit assessment. Use adaptive trial designs to minimize exposure in high-risk groups. For pediatric or geriatric populations, incorporate physiologically based pharmacokinetic (PBPK) modeling to predict dosing and safety .

Tables

Table 1: Key Analytical Techniques for this compound

Parameter Technique Purpose
Isotopic PurityDeuterium NMRConfirm deuterium incorporation
Impurity ProfilingLC-MS/MSStructural elucidation of degradation products
Solubility KineticsHPLC-UV with Arrhenius modelingStability under physiological conditions
Metabolite QuantificationPRM-MSTargeted isotope tracing in biological matrices

Table 2: Statistical Models for Pharmacokinetic Data Analysis

Scenario Model Application
Interspecies VariabilityBayesian Hierarchical ModelsIntegrate prior data, reduce uncertainty
Confounder AdjustmentPropensity Score MatchingBalance observational study covariates
Degradation KineticsFirst-Order/Arrhenius ModelsPredict shelf-life and stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.